2-氨基-N-(3-甲基苯基)苯甲酰胺

描述

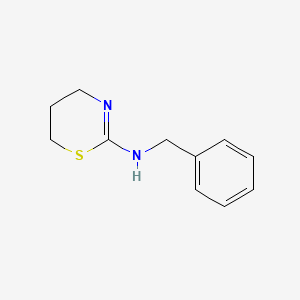

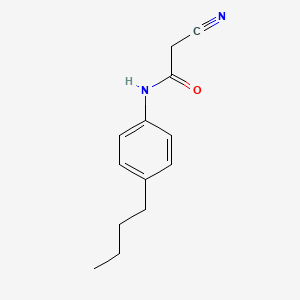

The compound "2-amino-N-(3-methylphenyl)benzamide" is a derivative of benzamide, which is a class of compounds characterized by an amide functional group attached to a benzene ring. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of "2-amino-N-(3-methylphenyl)benzamide" suggests the presence of an amino group at the second position and a 3-methylphenyl group as a substituent on the nitrogen atom of the amide group.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives are synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields and simple workup procedures . Similarly, N-(1-amino-2,2-dichloroethyl)benzamides are synthesized through reactions with primary or secondary alkylamines, or via nucleophilic substitution followed by electrochemical reduction for arylamines or ammonia . These methods highlight the versatility and efficiency of synthesizing benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, indicating a triclinic system with specific lattice constants, and DFT calculations provided insights into the molecular geometry and vibrational frequencies . Another study on 3-acetoxy-2-methyl-N-(phenyl)benzamide and its 4-methylphenyl counterpart revealed their crystallization systems and the presence of intramolecular and intermolecular hydrogen bonds and C-H…π interactions .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the bond distances and electron density distribution, as seen in 2-amino-N-(2-hydroxyphenyl)benzamide, where the amide nitrogen atom exhibits delocalized electron density . Additionally, the synthesis of N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamide involves a ring-opening reaction, demonstrating the potential for benzamide derivatives to participate in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, FTIR, NMR, and X-ray diffraction analyses provide insights into the characteristic amide bonds and the supramolecular structures of the compounds . DFT calculations and Hirshfeld surface analysis can further elucidate the electronic properties, such as HOMO-LUMO energies, and the intermolecular interactions that contribute to the crystal packing structure .

科学研究应用

组蛋白去乙酰化酶抑制和抗癌活性

化合物N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺,一个密切相关的衍生物,作为组蛋白去乙酰化酶(HDAC)抑制剂。它选择性地抑制HDACs 1-3和11,诱导癌细胞凋亡、细胞周期停滞和组蛋白乙酰化。这种化合物在体内显示出显著的抗肿瘤活性,并作为一种有前途的抗癌药物进入了临床试验(Zhou et al., 2008)。

电化学氧化和抗氧化活性

类似于2-氨基-N-(3-甲基苯基)苯甲酰胺的氨基取代苯甲酰胺衍生物已被研究其抗氧化性质。它们通过清除自由基作为强力抗氧化剂。这些化合物的电化学氧化机制,包括氨基取代苯甲酰胺,对于理解它们的自由基清除活性至关重要(Jovanović等,2020)。

抗菌和抗真菌活性

与2-氨基-N-(3-甲基苯基)苯甲酰胺结构相关的苯甲酰胺的某些衍生物显示出抗菌和抗真菌活性。例如,噻吩-3-羧酰胺衍生物对各种细菌和真菌菌株表现出显著活性(Vasu et al., 2005)。

抗惊厥特性

类似于4-氨基-N-(2,6-二甲基苯基)苯甲酰胺的相关苯甲酰胺化合物在各种模型中展示出强效的抗惊厥效果。这些化合物在最大电击惊厥试验中被发现优于苯妥英,显示出作为抗惊厥药物发展的潜力(Lambert et al., 1995)。

神经阻滞活性

带有特定取代基的苯甲酰胺已被探索其神经阻滞(抗精神病)活性。研究发现特定的结构修饰可以增强它们的活性,在精神病治疗中具有潜力(Iwanami et al., 1981)。

血管内皮生长因子抑制

与2-氨基-N-(3-甲基苯基)苯甲酰胺结构相似的取代苯甲酰胺已被确认为选择性的血管内皮生长因子受体-2(VEGFR-2)抑制剂。这些化合物在人类肺癌和结肠癌移植瘤模型中显示出疗效,表明它们在癌症治疗中的潜力(Borzilleri et al., 2006)。

抗肿瘤特性

新型的与2-氨基-N-(3-甲基苯基)苯甲酰胺结构相关的氨基取代苯并噻唑已被评估其抗肿瘤特性。这些化合物在体外和体内研究中显示出选择性和强效的抗肿瘤特性,暗示了它们在癌症治疗中的潜在用途(Bradshaw et al., 2002)。

心脏电生理活性

类似于2-氨基-N-(3-甲基苯基)苯甲酰胺的N-取代咪唑基苯甲酰胺已被合成并评估其心脏电生理活性。这些化合物显示出作为III类电生理药物的潜力,表明它们在治疗心脏疾病中的实用性(Morgan et al., 1990)。

安全和危害

属性

IUPAC Name |

2-amino-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXETNDOIBMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368767 | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3-methylphenyl)benzamide | |

CAS RN |

22312-62-5 | |

| Record name | 2-Amino-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

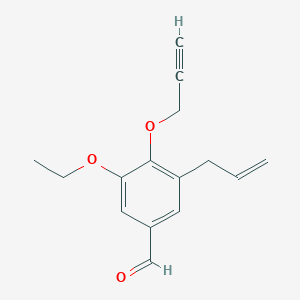

![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)